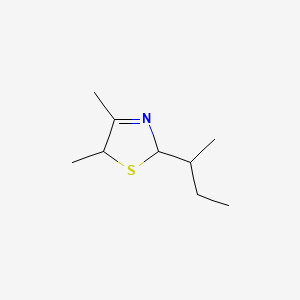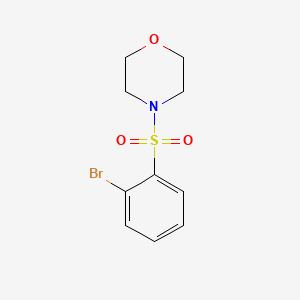
4-(2-Bromophenylsulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenylsulfonyl)morpholine is a compound that features both a morpholine ring and a bromophenylsulfonyl group. The morpholine moiety is known for its antimicrobial properties, and when combined with the phenylsulfonyl group, it forms a class of sulfonamides that are widely used in treating diseases caused by microorganisms . The presence of the bromine atom on the phenyl ring may allow for further chemical modifications through various coupling reactions .
Synthesis Analysis
The synthesis of related morpholine derivatives can be achieved through different methods. For instance, bromoethylsulfonium salt can be reacted with aminoalcohols to yield morpholine rings . Electrochemical synthesis is another approach, where compounds like 4-morpholinoaniline can be oxidized in the presence of arylsulfinic acids to form sulfonamide derivatives, including those with a morpholine ring . Additionally, palladium-catalyzed coupling reactions have been used to modify the aryl group of sulfoximine derivatives, which could potentially be applied to the synthesis of 4-(2-Bromophenylsulfonyl)morpholine .
Molecular Structure Analysis
The molecular structure of compounds containing morpholine rings can be characterized using various analytical techniques. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined using X-ray crystallography, which revealed the conformation of the morpholine ring and its orientation relative to other functional groups .
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards morpholine enamines has been studied, leading to the formation of different products depending on the reaction conditions . This suggests that 4-(2-Bromophenylsulfonyl)morpholine could also undergo similar reactions, potentially yielding a range of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromophenylsulfonyl)morpholine derivatives can be inferred from related studies. For instance, the electrochemical synthesis approach is considered green and environmentally friendly, indicating that the compound could be synthesized with minimal environmental impact . The antimicrobial activity of 4-(Phenylsulfonyl) morpholine has been assessed, showing that it can modulate the activity of antibiotics against multidrug-resistant strains, which implies that 4-(2-Bromophenylsulfonyl)morpholine might share similar properties .
Aplicaciones Científicas De Investigación
Antimicrobial and Modulating Activity
4-(Phenylsulfonyl) morpholine, a class member of sulfonamides, has been studied for its antimicrobial properties. A study explored its activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, and evaluated its modulating activity in combination with other antibiotics (Oliveira et al., 2015).
Synthesis of Heterocyclic Compounds
Bromoethylsulfonium salt, a compound related to 4-(2-Bromophenylsulfonyl)morpholine, has been used for synthesizing 6- and 7-membered 1,4-heterocyclic compounds such as morpholines and benzoxazepines (Yar, McGarrigle, & Aggarwal, 2009).
Structural Analysis
The crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was analyzed to understand its conformation and potential applications (Ibiş, Deniz, & Tuyun, 2010).
Conversion of Amino Alcohols into Morpholines
Sulfinamides have been used as protecting groups in converting amino alcohols into morpholines, demonstrating an efficient methodology for synthesizing compounds like the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).
Antibacterial Study
A series of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine derivatives were synthesized and exhibited good antibacterial activity against gram-negative bacteria (Aziz‐ur‐Rehman et al., 2016).
Electrophilic Sulfur Dioxide Insertion
In a copper(i) bromide-catalyzed reaction involving morpholin-4-amine, sulfur dioxide was inserted, leading to benzo[b]thiophene 1,1-dioxides, demonstrating its potential in chemical transformations (Luo et al., 2015).
Antimicrobial Agents
New 1,2,4-triazole derivatives containing a morpholine moiety were synthesized and found to possess good or moderate antimicrobial activity (Sahin et al., 2012).
DNA-Dependent Protein Kinase Inhibitors
A study focused on synthesizing 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, highlighting its potential in drug development (Aristegui et al., 2006).
Carbonic Anhydrase Inhibitors
Aromatic sulfonamides, including 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, were prepared and evaluated as inhibitors of carbonic anhydrase isoenzymes, showing significant inhibitory concentration ranges (Supuran et al., 2013).
Sulfur-Transfer Agents
Compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione were synthesized as sulfur-transfer agents, indicating their utility in organic synthesis (Klose, Reese, & Song, 1997).
Swern Oxidation
A new sulfoxide, 4-(2-(2-(methylsulfinyl) ethyl)-4-nitrophenyl)-morpholine, was designed and used to enhance the Swern oxidation process under mild conditions, offering an efficient methodology in organic chemistry (Ye et al., 2016).
Electrochemical Synthesis
Electrochemical synthesis was performed to create 4-morpholino-2-(arylsulfonyl)benzenamines, providing a green, one-pot procedure for synthesizing compounds of biological significance (Nematollahi & Esmaili, 2010).
Synthesis of Linezolid Intermediates
3-Fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized and further modified into new sulfonamides and carbamates with promising antimicrobial activity (Janakiramudu et al., 2017).
Propiedades
IUPAC Name |
4-(2-bromophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNWTPTHAUFJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429153 |
Source


|
| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenylsulfonyl)morpholine | |
CAS RN |
688798-57-4 |
Source


|
| Record name | 4-(2-Bromobenzene-1-sulfonyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

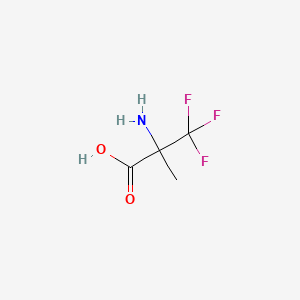
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
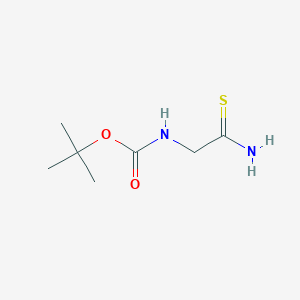
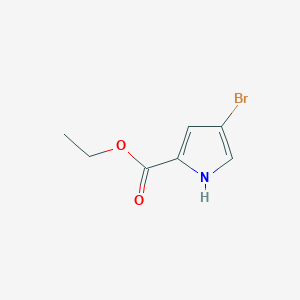
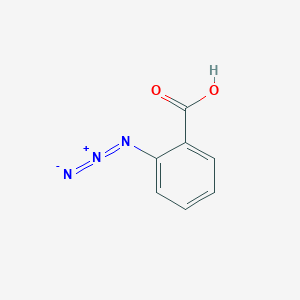
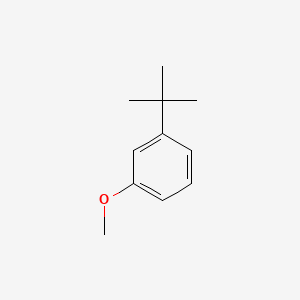
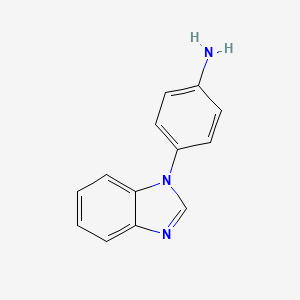
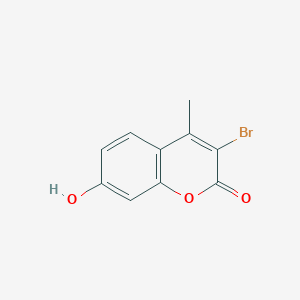
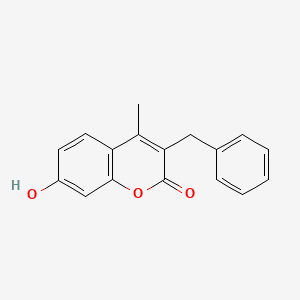
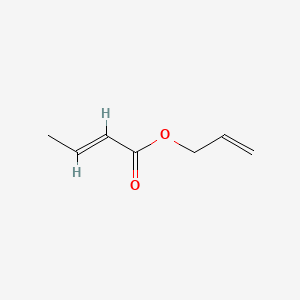
![[(Z)-1-pyridin-3-ylethylideneamino]urea](/img/structure/B1277009.png)
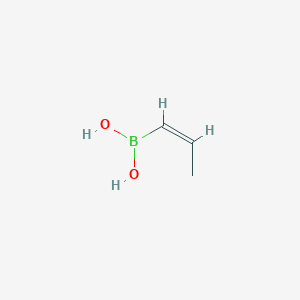
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B1277011.png)
